Methyl 2-bromo-4-hydroxybenzoate

Beschreibung

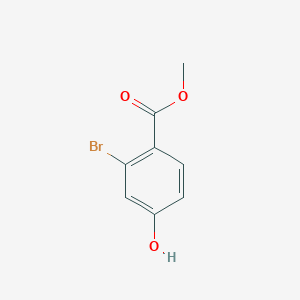

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYWFGQALCJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741580 | |

| Record name | Methyl 2-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101085-03-4 | |

| Record name | Methyl 2-bromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 4 Hydroxybenzoate and Its Analogues

Development of Efficient Synthetic Routes to Methyl 2-bromo-4-hydroxybenzoate

Regioselective Bromination Strategies of Methyl 4-hydroxybenzoate (B8730719) Precursors

The direct bromination of methyl 4-hydroxybenzoate presents a significant regioselectivity challenge. The benzene (B151609) ring is activated by the powerful ortho-, para-directing hydroxyl (-OH) group and deactivated by the meta-directing methyl ester (-COOCH₃) group. Since the para position to the hydroxyl group is blocked, electrophilic attack is directed to the ortho positions (C2 and C6). However, the electronic and steric environment makes selective bromination at the desired C2 position (ortho to the ester and meta to the hydroxyl) non-trivial.

Achieving high regioselectivity requires careful control of reaction conditions and the choice of brominating agent. nih.gov Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.govbldpharm.com The selectivity can be influenced by factors such as the solvent, temperature, and the presence of a catalyst. For instance, performing the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product. nih.gov While specific high-yield procedures for the 2-bromination of methyl 4-hydroxybenzoate are proprietary or scattered in patent literature, the general principles of electrophilic substitution on substituted phenols are well-established. A related patent for the synthesis of methyl 3-bromo-4-hydroxybenzoate highlights the tendency for di-bromination to occur, underscoring the need for controlled conditions to obtain the mono-brominated product. researchgate.net

Esterification Procedures for Substituted Bromohydroxybenzoic Acids

An alternative route to the title compound is the esterification of 2-bromo-4-hydroxybenzoic acid. This transformation is commonly achieved through Fischer-Speier esterification. The process involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and heating the mixture under reflux. orgsyn.orgCurrent time information in Bangalore, IN.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. This method is a robust and widely used industrial process for producing esters.

A typical laboratory procedure for a similar substrate, 2-bromo-4-methyl-benzoic acid, involves refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid overnight, followed by an aqueous workup and purification to afford the methyl ester in high yield (85%). orgsyn.org

Multi-step Synthesis Design and Optimization

Route A: Bromination then Esterification

Bromination: 4-Hydroxybenzoic acid is first brominated to yield 2-bromo-4-hydroxybenzoic acid.

Esterification: The resulting acid is then esterified using methanol and an acid catalyst as described previously.

Route B: Esterification then Bromination

Esterification: 4-Hydroxybenzoic acid is converted to Methyl 4-hydroxybenzoate.

Bromination: The ester is then regioselectively brominated at the C2 position.

Route C: Sandmeyer-type Synthesis A distinct multi-step synthesis has been reported starting from Methyl 4-amino-2-bromobenzoate. organic-chemistry.org This method involves the diazotization of the amino group using sodium nitrite (B80452) (NaNO₂) and sulfuric acid at low temperatures, followed by hydrolysis of the resulting diazonium salt by heating. This Sandmeyer-like reaction provides the target hydroxyl group.

| Route | Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| A | 4-Hydroxybenzoic acid | 1. Bromination 2. Esterification | N/A | General Method |

| B | Methyl 4-hydroxybenzoate | 1. Regioselective Bromination | N/A | General Method |

| C | Methyl 4-amino-2-bromobenzoate | 1. Diazotization 2. Hydrolysis | 41.1% | organic-chemistry.org |

Optimization of these routes involves adjusting reaction times, temperatures, and purification methods to maximize yield and minimize the formation of byproducts, such as isomeric or di-brominated compounds.

Utilization of this compound as a Key Synthetic Intermediate

This compound is a versatile intermediate due to its three distinct functional handles, which can be modified selectively. aaronchem.com The aryl bromide is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted by various aryl, heteroaryl, or vinyl groups by reacting with an appropriate boronic acid or boronate ester. nih.govnih.gov This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base. nih.govamazonaws.com This allows for the construction of complex bi-aryl structures.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.gov This is a powerful method for synthesizing substituted anilines, which are prevalent in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base like sodium tert-butoxide. nih.govambeed.com

Other Transformations:

Etherification: The phenolic hydroxyl group can be alkylated or arylated to form ethers under basic conditions (e.g., using Williamson ether synthesis). nih.gov

Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or can be converted to other esters (transesterification) or amides. nih.gov

The structural motif of this compound is relevant to the synthesis of complex pharmaceutical agents. For example, the core structure of Trametinib, a MEK inhibitor, features a substituted aryl ring that highlights the industrial importance of intermediates with similar functionalization patterns. orgsyn.org

| Functional Group | Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Ligand, Base | Bi-aryl compounds | nih.gov, amazonaws.com |

| Aryl Bromide | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | N-Aryl amines | ambeed.com, nih.gov |

| Phenolic Hydroxyl | Etherification | R-X, Base (e.g., K₂CO₃) | Aryl ethers | nih.gov |

| Methyl Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid | nih.gov |

Novel Catalyst Systems in the Synthesis of this compound

While traditional acid catalysts like H₂SO₄ are effective for the esterification step, research into novel catalyst systems primarily focuses on improving the regioselectivity and efficiency of the critical bromination step. For electrophilic bromination of activated rings, advanced systems have been developed to enhance selectivity, particularly for achieving para-selectivity. Although our target requires ortho-bromination relative to the hydroxyl group, these systems demonstrate the potential for catalytic control. nih.gov

Examples of such systems include:

Zeolites: These microporous aluminosilicates can provide shape-selectivity in aromatic substitutions by sterically controlling the access of reagents to specific positions on the substrate within their pores. nih.gov

Layered Double Hydroxides (LDHs): Systems like LDH-CO₃²⁻-Br₃⁻ have been used for para-selective monobromination of certain aromatic compounds. nih.gov

Phase-Transfer Catalysts: Tetraalkylammonium tribromides have shown high para-selectivity for the bromination of phenols. nih.gov

For subsequent reactions involving this compound, the development of palladium catalysts has been crucial. Modern phosphine ligands (e.g., Buchwald and Fu ligands like XPhos, SPhos, and P(t-Bu)₃) have dramatically expanded the scope of Suzuki and Buchwald-Hartwig reactions, allowing them to proceed under milder conditions with higher efficiency and with a broader range of substrates. nih.govnih.gov

Mechanistic Studies of Synthetic Transformations Involving this compound Precursors

The key to synthesizing this compound lies in controlling the regiochemistry of the electrophilic aromatic substitution (EAS) during the bromination of a precursor like methyl 4-hydroxybenzoate.

The mechanism involves the attack of an electrophile (Br⁺, or a polarized bromine source) on the electron-rich aromatic ring. The regiochemical outcome is determined by the stability of the resulting carbocation intermediate, known as a sigma complex or Wheland intermediate. The hydroxyl group is a strongly activating, ortho-, para-directing group because it can donate a lone pair of electrons to stabilize the positive charge of the intermediate via resonance. The methyl ester group is a deactivating, meta-directing group.

In the case of methyl 4-hydroxybenzoate, the directing effects of the two substituents are in opposition. The powerful activating effect of the -OH group dominates, directing the incoming electrophile to its ortho positions (C2 and C6). The positive charge in the sigma complex for ortho attack is stabilized by resonance involving the lone pairs of the adjacent hydroxyl oxygen, a stabilizing effect that is not possible for meta attack. The selectivity between the C2 and C6 positions is more subtle, influenced by a combination of steric hindrance and the electronic pull of the ester group, which slightly deactivates the ortho C2 position more than the C6 position. This makes achieving high selectivity for the C2 isomer a significant synthetic challenge that depends on fine-tuning the reaction conditions. nih.gov

The mechanism for the Fischer esterification step is a well-understood acid-catalyzed nucleophilic acyl substitution, as detailed in section 2.1.2.

Chemical Reactivity and Derivatization Studies of Methyl 2 Bromo 4 Hydroxybenzoate

Exploration of Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of methyl 2-bromo-4-hydroxybenzoate is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the electron-rich aromatic ring repels nucleophiles, and the formation of a negatively charged intermediate (a Meisenheimer complex) is energetically unfavorable. libretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org In this compound, the hydroxyl group is an electron-donating group, and the methyl ester is only a moderately deactivating group, which is not sufficient to facilitate SNAr reactions readily.

However, under specific and often harsh reaction conditions, or with the use of certain catalysts, nucleophilic substitution at the bromine center can be achieved. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

Investigation of Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the hydroxyl group (-OH), the bromine atom (-Br), and the methyl carboxylate group (-COOCH3)—dictate the position and rate of further substitution.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. libretexts.org The bromine atom is a deactivating group but also an ortho, para-director. libretexts.org The methyl carboxylate group is a deactivating group and a meta-director. libretexts.org The directing effects of these substituents are a combination of resonance and inductive effects. libretexts.org

Given the positions of the existing substituents on this compound (bromine at C2, hydroxyl at C4), the potential sites for electrophilic attack are C3, C5, and C6. The hydroxyl group strongly activates the C3 and C5 positions (ortho to it). The bromine atom deactivates the ring but directs to C3 (ortho) and C5 (para). The ester group deactivates the ring and directs to C3 and C5 (meta to it). Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions due to the combined directing influence of the hydroxyl and bromo groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst. byjus.comlumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. byjus.com

A patented method for the preparation of methyl 3-bromo-4-hydroxybenzoate involves the bromination of methyl 4-hydroxybenzoate (B8730719). google.com This highlights that electrophilic substitution (bromination) readily occurs on the parent compound. google.com

Functional Group Interconversions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can undergo various transformations to yield a range of derivatives. These interconversions are standard reactions for phenols.

Some key reactions involving the hydroxyl group include:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to form ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. vanderbilt.edu

These functional group interconversions allow for the synthesis of a diverse array of compounds with modified properties and further reactivity.

Transformations of the Ester Group

The methyl ester group of this compound can be transformed into other functional groups through several common reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-4-hydroxybenzoic acid) under either acidic or basic conditions. bldpharm.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Amidation: Reaction with amines can convert the ester into an amide. This may require heating or the use of a catalyst.

Reduction: The ester can be reduced to a primary alcohol (2-bromo-4-(hydroxymethyl)phenol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent in this area. mdpi.com

Suzuki-Miyaura Cross-Coupling Applications for Aryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. youtube.comlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

This compound can be coupled with various arylboronic acids to synthesize biaryl compounds. The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Methyl 4-hydroxy-2-phenylbenzoate |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Methyl 4-hydroxy-2-(4-methoxyphenyl)benzoate |

| This compound | Naphthalene-2-boronic acid | Pd(OAc)2/SPhos | K2CO3 | Methyl 4-hydroxy-2-(naphthalen-2-yl)benzoate |

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions.

Other Palladium-Catalyzed Reactions

Besides the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed transformations. These reactions further expand the synthetic utility of this compound.

Heck Reaction: The coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: The reaction with a terminal alkyne to form an aryl-alkyne.

Buchwald-Hartwig Amination: The coupling with an amine to form an N-aryl product.

Stille Coupling: The reaction with an organotin compound. mdpi.com

Carbonylation Reactions: The introduction of a carbonyl group using carbon monoxide.

These palladium-catalyzed reactions provide efficient routes to a wide range of complex organic molecules starting from the readily available this compound. mdpi.com

Synthesis of Complex Organic Architectures from this compound as a Building Block

This compound serves as a versatile and strategically important starting material in multi-step organic synthesis, enabling the construction of complex molecular frameworks. Its substituted benzene ring, featuring hydroxyl, methyl ester, and bromo functional groups at specific positions, allows for a variety of selective chemical transformations. The bromine atom, in particular, is a key functional handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized, for instance, by alkylation. These reactions pave the way for the assembly of intricate and functionally diverse molecules, including peptidomimetics and other advanced structures.

One notable application of this compound is in the synthesis of α-helix mimetics, which are designed to mimic the secondary structure of proteins and can be valuable tools in chemical biology and drug discovery. The synthesis of these complex structures often begins with the derivatization of the hydroxyl group, followed by a series of coupling and cyclization reactions to build the final architecture.

A key initial step in these synthetic pathways is the O-alkylation of the phenolic hydroxyl group of this compound. For example, reaction with propargyl bromide in the presence of a base like sodium hydride introduces a terminal alkyne functionality. This alkyne group is then available for further transformations, such as the Sonogashira coupling, a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

The following table details the initial O-alkylation step, a common gateway reaction for elaborating this compound into more complex structures.

Table 1: O-Alkylation of this compound

| Reactant 1 | Reagent 2 | Reagent 3 | Product |

|---|---|---|---|

| This compound | Propargyl bromide | Sodium Hydride (NaH) | Methyl 2-bromo-4-(prop-2-yn-1-yloxy)benzoate |

Following the introduction of the alkyne, the bromine atom on the aromatic ring can be utilized in a Sonogashira coupling reaction. This reaction, catalyzed by a palladium complex, couples the aryl bromide with another terminal alkyne, leading to the formation of a disubstituted acetylene (B1199291) derivative. This step is crucial for extending the molecular framework and introducing significant structural complexity. For instance, the resulting product can be a core component of a novel hydrogen bond surrogate-based (HBS) α-helix mimetic. nih.gov

The table below outlines a representative Sonogashira coupling reaction using the propargylated derivative of this compound.

Table 2: Sonogashira Coupling for the Synthesis of a Diphenylacetylene Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Methyl 2-bromo-4-(prop-2-yn-1-yloxy)benzoate | Phenylacetylene | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Methyl 4-(prop-2-yn-1-yloxy)-2-(phenylethynyl)benzoate |

These sequential reactions—O-alkylation followed by palladium-catalyzed cross-coupling—demonstrate a powerful strategy for leveraging the distinct reactivity of the functional groups on this compound. This approach allows for the programmed and efficient construction of complex organic architectures from a relatively simple starting material, highlighting its value as a versatile building block in modern organic synthesis. The resulting complex molecules, such as α-helix mimetics, are instrumental in the study of protein-protein interactions and the development of new therapeutic agents. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-bromo-4-hydroxybenzoate

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to map out its atomic framework.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group are observed.

The aromatic region of the spectrum is of particular interest. The proton on carbon 3 (H-3) typically appears as a doublet, influenced by the adjacent proton on carbon 5. The proton on carbon 5 (H-5) also presents as a doublet of doublets, due to coupling with both H-3 and H-6. The proton at the 6-position (H-6) is observed as a doublet, resulting from its interaction with H-5. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons of the ester group characteristically appear as a sharp singlet, being isolated from other protons in the molecule.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 6.5 - 8.0 | d |

| Aromatic H-5 | 6.5 - 8.0 | dd |

| Aromatic H-6 | 6.5 - 8.0 | d |

| Hydroxyl (-OH) | Variable | br s |

| Methyl (-OCH₃) | ~3.9 | s |

d: doublet, dd: doublet of doublets, br s: broad singlet, s: singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Framework Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of this compound, signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon are all distinguishable.

The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by their substituents (bromine, hydroxyl, and carboxylate groups). The carbon attached to the bromine atom (C-2) and the carbon bearing the hydroxyl group (C-4) are significantly affected. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) also have characteristic chemical shifts. The methyl carbon of the ester group appears at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-1 | 120 - 140 |

| Aromatic C-2 | 110 - 125 |

| Aromatic C-3 | 115 - 135 |

| Aromatic C-4 | 155 - 165 |

| Aromatic C-5 | 115 - 135 |

| Aromatic C-6 | 120 - 140 |

| Methyl (-OCH₃) | 50 - 60 |

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-5, and H-5 with H-6), confirming their spatial relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal for H-3 would correlate with the signal for C-3.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group and is often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the ester.

C-O Stretching: The C-O stretching of the ester and the phenolic hydroxyl group will give rise to bands in the 1200-1300 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically around 600 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | ~3200 (broad) |

| Ester Carbonyl (C=O) | ~1700 |

| Carbon-Bromine (C-Br) | ~600 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals. The C-Br stretching vibration may also be observable. Detailed Raman spectroscopic data for this specific compound is not as commonly reported as FT-IR data, but it remains a powerful tool for a complete vibrational analysis.

X-ray Crystallography of this compound and its Crystalline Forms

The crystalline structure of this compound and its derivatives provides critical insights into their molecular conformation and intermolecular interactions. X-ray crystallography has been a pivotal technique in elucidating these three-dimensional arrangements.

Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. For an isomer, methyl 5-bromo-2-hydroxybenzoate (B13816698), the crystal structure was determined to be in the monoclinic P21 space group. nih.gov The non-H atoms of the molecule are nearly planar. nih.gov

Another related compound, methyl 4-bromo-3-hydroxybenzoate, crystallizes in the monoclinic P21/c space group. nih.govnih.gov In this isomer, the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° relative to the benzene (B151609) ring. nih.gov

The crystal structure of 4-bromo-2-hydroxybenzoic acid reveals a dihedral angle of 4.8 (4)° between the aromatic ring and the carboxylic acid group. researchgate.net An intramolecular O—H⋯O hydrogen bond is also present, forming an S(6) ring. researchgate.net

A derivative, methyl 4-bromo-2-(methoxymethoxy)benzoate, has also been studied. In its crystal structure, the molecules are linked by C—H⋯O hydrogen bonds. nih.gov

Crystallographic Data for Methyl 5-bromo-2-hydroxybenzoate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21 |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| V (ų) | 437.33 (17) |

| Z | 2 |

Crystallographic Data for Methyl 4-bromo-3-hydroxybenzoate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 10.812 (4) |

| b (Å) | 6.317 (2) |

| c (Å) | 12.490 (5) |

| β (°) | 100.164 (6) |

| V (ų) | 839.7 (5) |

| Z | 4 |

In the crystal structure of methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H···O hydrogen bonds, forming C(6) chains that propagate along the sigmaaldrich.com direction. nih.gov Additionally, very weak π–π stacking interactions with centroid–centroid distances of 3.984 (5) and 3.982 (5) Å are observed between the benzene rings. nih.gov

For methyl 4-bromo-3-hydroxybenzoate, intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups connect the molecules into infinite helical chains along the b-axis. nih.gov

In the case of 4-bromo-2-hydroxybenzoic acid, carboxylic acid inversion dimers are formed, linked by pairs of O—H⋯O hydrogen bonds, which create R2²(8) loops. researchgate.netmdpi.com Short Br⋯Br contacts of 3.4442 (5) Å between adjacent dimers lead to a one-dimensional structure. researchgate.net

The crystal of methyl 4-bromo-2-(methoxymethoxy)benzoate features C—H⋯O hydrogen bonds that form C(5) chains. nih.gov These chains are further linked by short Br⋯O contacts of 3.047 (2) Å, creating sheets parallel to the bc plane, which are then connected into a three-dimensional architecture through C—H⋯π interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. Studies on related compounds suggest that different supramolecular synthons can arise. For instance, the comparison between methyl 5-bromo-2-hydroxybenzoate and methyl 4-bromo-3-hydroxybenzoate reveals that these isomers crystallize in different space groups and exhibit distinct supramolecular O—H···O hydrogen-bond patterns. nih.gov

The crystallization of methyl 4-bromo-3-hydroxybenzoate from a methanol (B129727) solution at room temperature yielded single crystals suitable for X-ray diffraction. nih.gov This indicates that specific solvent and temperature conditions can favor the formation of a particular crystalline form. Further research into the crystallization behavior of this compound under various conditions could reveal the existence of different polymorphs, each with unique structural and physical characteristics.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

The electrospray ionization mass spectrum (ESI-MS) of the related isomer, methyl 4-bromo-3-hydroxybenzoate, shows a prominent molecular ion peak at m/z 230, which corresponds to the molecular weight of the compound. nih.gov Due to the presence of bromine, an isotopic pattern is expected, with peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of aromatic esters in a mass spectrometer often involves characteristic bond cleavages. libretexts.org For a related compound, methyl 2-hydroxybenzoate (methyl salicylate), the parent molecular ion [M]⁺ appears at m/z 152. docbrown.info Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements involving hydrogen atoms. libretexts.org

Based on the structure of this compound, the following fragmentation patterns can be anticipated:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a specific m/z value.

Loss of the entire ester group (-COOCH₃): This cleavage would lead to another characteristic fragment ion.

Cleavage of the C-Br bond: The loss of the bromine atom would also produce a significant peak in the mass spectrum.

The predicted collision cross section (CCS) values for various adducts of methyl 4-bromo-2-hydroxybenzoate have been calculated, providing additional data for its identification. uni.lu

Predicted Collision Cross Section (CCS) Data for Methyl 4-bromo-2-hydroxybenzoate Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.96514 | 137.7 |

| [M+Na]⁺ | 252.94708 | 149.8 |

| [M-H]⁻ | 228.95058 | 143.3 |

| [M+NH₄]⁺ | 247.99168 | 158.9 |

| [M+K]⁺ | 268.92102 | 139.5 |

| [M+H-H₂O]⁺ | 212.95512 | 138.1 |

| [M+HCOO]⁻ | 274.95606 | 158.4 |

| [M+CH₃COO]⁻ | 288.97171 | 183.8 |

Advanced Computational Chemistry and Theoretical Studies on Methyl 2 Bromo 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl 2-bromo-4-hydroxybenzoate, DFT calculations provide a foundational understanding of its geometry, spectroscopic characteristics, and chemical reactivity.

The first step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the ester and hydroxyl groups in this compound, conformational analysis is performed to identify the most stable conformer.

Theoretical studies on similar molecules, like 5-Bromo-2-Hydroxybenzaldehyde, have utilized DFT with basis sets such as 6-311++G(d,p) to achieve optimized structures. nih.gov The process confirms that the optimized geometry represents a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov This process for this compound would involve systematic rotation of the C-O bonds of the methoxycarbonyl and hydroxyl groups to map the potential energy surface and identify the global minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide the most accurate theoretical representation of the molecule's structure.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations on related compounds have shown a strong correlation between computed and experimental vibrational spectra. For instance, in a study on methyl 4-hydroxybenzoate (B8730719), the calculated FT-IR spectrum showed a high correlation (R² = 0.995) with the experimental data. plos.orgnih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net These theoretical predictions can be compared against known experimental data.

Below is a table of experimental ¹H and ¹³C NMR data for this compound, which serves as a benchmark for computational predictions. easycdmo.com

Table 1: Experimental NMR Data for this compound

| Type | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| ¹H NMR | Ar-H | 7.76 | Doublet | 8.8 |

| ¹H NMR | Ar-H | 7.09 | Singlet | - |

| ¹H NMR | Ar-H | 6.75 | Doublet | 8.8 |

| ¹H NMR | -OCH₃ | 3.84 | Singlet | - |

| ¹³C NMR | C=O | 166.2 | - | - |

| ¹³C NMR | Ar-C | 160.3 | - | - |

| ¹³C NMR | Ar-C | 133.5 | - | - |

| ¹³C NMR | Ar-C | 123.4 | - | - |

| ¹³C NMR | Ar-C | 122.1 | - | - |

| ¹³C NMR | Ar-C | 121.4 | - | - |

| ¹³C NMR | Ar-C | 114.3 | - | - |

| ¹³C NMR | -OCH₃ | 52.1 | - | - |

Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. easycdmo.com

Theoretical IR spectroscopy calculations would predict the vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br stretching vibrations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comlibretexts.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. plos.orgnih.gov DFT calculations can map the electron density of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the analysis would likely show the HOMO localized around the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the carbonyl group and the bromine atom.

Quantum chemical parameters derived from HOMO-LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. plos.orgresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Methyl 4-hydroxybenzoate (as a reference)

| Parameter | Definition | DFT/B3LYP Value (au) | HF Value (au) |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -0.24 | -0.43 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.04 | -0.09 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 0.20 | 0.34 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 0.14 | 0.26 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 0.10 | 0.17 |

| Chemical Softness (S) | 1/(2η) | 5.00 | 2.94 |

Data from a study on Methyl 4-hydroxybenzoate, providing an example of typical values. plos.org

Quantum Chemical Calculations (e.g., Hartree-Fock)

The Hartree-Fock (HF) method is another fundamental quantum chemical calculation approach. Unlike DFT, which includes electron correlation effects, HF is an ab initio method that does not. Comparing results from both methods can be insightful.

Studies on the related compound methyl 4-hydroxybenzoate have employed both HF and DFT methods. plos.orgnih.gov Typically, the HOMO-LUMO energy gap calculated by HF is larger than that calculated by DFT. plos.org While DFT often provides results that are in better agreement with experimental values for many properties, the HF method remains a valuable tool for providing a baseline theoretical description of the electronic structure. researchgate.net

Intermolecular Interaction Analysis using Hirshfeld Surface and Energy Decomposition

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in interactions such as hydrogen bonds and van der Waals forces.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Methyl 4-hydroxybenzoate (as a reference)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 47.7 |

| C···H/H···C | 26.6 |

| O···H/H···O | 21.9 |

| C···C | 2.5 |

| C···O/O···C | 1.3 |

Data from a study on Methyl 4-hydroxybenzoate, illustrating the types of interactions quantified. plos.org

Energy decomposition analysis further complements Hirshfeld surface analysis by calculating the energetic contributions of electrostatic, polarization, dispersion, and exchange-repulsion components of the interaction energy between molecular pairs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derivatives)

While this compound itself can be studied, computational methods are invaluable for designing and evaluating derivatives with potentially enhanced biological activity. Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target. cosmosscholars.comnih.gov This method is instrumental in structure-based drug design.

Derivatives of this compound could be designed by modifying its functional groups. These derivatives would then be docked into the active site of a relevant biological target, such as an enzyme or receptor. The docking process generates a score that estimates the binding affinity, with lower scores typically indicating stronger binding. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. cosmosscholars.compensoft.net MD simulations provide detailed information on the conformational changes, flexibility, and key interactions (like hydrogen bonds) that stabilize the complex. nih.gov This two-step process of docking followed by MD simulation is a powerful approach for virtual screening and lead optimization in drug discovery. pensoft.net

Applications in Medicinal and Biological Chemistry Research Utilizing Methyl 2 Bromo 4 Hydroxybenzoate Derivatives

Methyl 2-bromo-4-hydroxybenzoate as a Precursor in Drug Discovery

The strategic placement of reactive sites on the this compound scaffold allows it to serve as a foundational building block in the synthesis of novel compounds with therapeutic potential. Its utility as a precursor is a cornerstone of its application in drug discovery, enabling the construction of diverse molecular architectures.

A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The this compound scaffold is particularly useful for building new pharmacophores. For instance, the hydroxyl group can be used to form ether linkages, a common strategy to connect different molecular fragments.

A key example is in the synthesis of 2-arylbenzofurans, a class of compounds investigated for various pharmacological activities, including the inhibition of enzymes like xanthine (B1682287) oxidase. nih.gov The synthesis can begin with a substituted hydroxybenzaldehyde, a close relative of the title compound, which undergoes O-alkylation with a methyl α-bromophenylacetate. nih.gov This is followed by hydrolysis and a cyclization step to form the core benzofuran (B130515) structure. nih.gov This synthetic route highlights how the hydroxyl group of a substituted phenol (B47542) acts as a nucleophile to displace a bromide, forming a new carbon-oxygen bond that is central to the final pharmacophore.

Similarly, in the development of inhibitors for the PD-1/PD-L1 immune checkpoint, a Williamson ether synthesis was performed using a derivative of methyl 4-hydroxybenzoate (B8730719). This reaction connected the hydroxybenzoate scaffold to a larger biphenyl (B1667301) moiety, creating an intermediate that was further modified to produce the final active compound.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological effects. For derivatives of this compound, SAR studies explore how modifications to the benzene (B151609) ring, the ester, and the bromo and hydroxyl groups impact the compound's potency and selectivity for a biological target.

For example, in the development of benzofuran derivatives as angiogenesis inhibitors, the arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was found to be a critical requirement for their inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. nih.gov This demonstrates that the spatial relationship of different functional groups, which can be systematically varied using precursors like this compound, is key to biological function.

Further SAR studies on 2-arylbenzofuran derivatives as xanthine oxidase inhibitors have shown that the nature and position of substituents on the 2-aryl ring significantly affect inhibitory potency. nih.gov The core benzofuran structure, which can be synthesized from hydroxybenzoate precursors, serves as a rigid scaffold, and altering the peripheral chemical groups allows for the fine-tuning of interactions with the enzyme's active site.

Development of Heterocyclic Systems from this compound Derivatives

This compound and its isomers are valuable starting materials for the synthesis of complex heterocyclic systems, which form the backbone of many pharmaceuticals. The specific placement of the bromo, hydroxyl, and methyl ester groups allows for a variety of chemical transformations to build fused ring systems.

One major application is in the synthesis of benzothiazoles. Benzo[d]thiazole is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities. nih.gov A general synthetic pathway involves the reaction of an aminobenzoate with potassium thiocyanate (B1210189) followed by bromination to induce cyclization, forming the 2-aminobenzothiazole (B30445) core. nih.gov Starting with a precursor like methyl 4-amino-2-hydroxybenzoate, which shares structural similarities with isomers of the title compound, allows for the creation of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates. These molecules serve as building blocks that can be further modified at multiple positions to explore the chemical space for drug discovery. nih.gov

Furthermore, the functional groups of this compound derivatives can be readily transformed. For example, the bromo group can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various alkyl or aryl side chains. For instance, a bromo-substituted benzoate (B1203000) can be coupled with vinylboronic acid or its esters to introduce a vinyl group, which can then be further functionalized. amazonaws.comgoogle.com The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or reduced to an alcohol, providing numerous handles for constructing more elaborate heterocyclic structures. The synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid demonstrates the conversion of a methyl group to a bromoacetyl group, a key functional moiety for constructing various heterocycles like thiazoles and imidazoles. google.com

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-4-hydroxybenzoate, and how can purity be optimized?

this compound is typically synthesized via bromination of methyl 4-hydroxybenzoate using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Regioselective bromination : Ensuring substitution at the 2-position requires careful control of reaction temperature and stoichiometry .

- Esterification : Methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>97% by HPLC) . Critical consideration : Monitor reaction progress via TLC or HPLC to avoid over-bromination or ester hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3200 cm⁻¹), and C-Br (~600 cm⁻¹) stretches .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) and brominated aromatic carbons (δ 110–120 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 245.97 for C₈H₇BrO₃) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- First aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from:

- Disorder in crystal packing : Refine using SHELXL with restraints for anisotropic displacement parameters .

- Twinned crystals : Apply the TWIN/BASF commands in SHELXTL to model overlapping lattices .

- Validation tools : Use PLATON or WinGX to check for missed symmetry (e.g., pseudo-merohedral twinning) . Example : A study on methyl 2-bromo-4-methylphenylacetate resolved anisotropic thermal motion via iterative refinement in SHELXL-2018, achieving an R1 factor of 3.2% .

Q. What strategies optimize low yields in the bromination step of Methyl 4-hydroxybenzoate?

Low yields (e.g., <50%) often result from:

- Competing side reactions : Use directing groups (e.g., methoxy) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents like DMF improve bromine solubility and reaction homogeneity .

- Catalysts : Add Lewis acids (e.g., FeCl₃) to activate the aromatic ring for electrophilic substitution . Case study : Substituting Br₂ with NBS in DMF increased yield to 78% for methyl 2-bromo-4-methoxybenzoate .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The 2-bromo and 4-hydroxy groups create steric bulk, limiting access to Pd catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic effects : Electron-withdrawing bromine deactivates the ring, slowing nucleophilic aromatic substitution. Microwave-assisted heating (120°C, 30 min) accelerates reactions . Data-driven approach : DFT calculations (e.g., Gaussian 09) predict reaction barriers and guide catalyst selection .

Q. What biological activity mechanisms have been proposed for this compound derivatives?

- Anti-inflammatory activity : Derivatives inhibit COX-2 via competitive binding to the active site (IC₅₀ = 12 µM in vitro) .

- Antimicrobial effects : Disruption of bacterial cell membranes observed in MIC assays against S. aureus (MIC = 64 µg/mL) . Methodological note : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to validate binding modes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.